molecular formula C8H9NO2S B2783618 3-(Pyridin-2-ylsulfanyl)propanoic acid CAS No. 32002-84-9

3-(Pyridin-2-ylsulfanyl)propanoic acid

Cat. No.: B2783618
CAS No.: 32002-84-9
M. Wt: 183.23
InChI Key: WXKRKQBCEWPFLB-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety via a sulfanyl (thioether) linkage

Properties

IUPAC Name

3-pyridin-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)4-6-12-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKRKQBCEWPFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32002-84-9
Record name 3-(pyridin-2-ylsulfanyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptopyridine with 3-chloropropanoic acid. The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-70°C for 2-3 hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 3-(Pyridin-2-ylsulfanyl)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyridin-2-ylsulfanyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylsulfanyl)propanoic acid largely depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The sulfanyl group can interact with metal ions, making it useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylsulfanyl)propanoic acid: Similar structure but with the sulfanyl group attached to the second carbon of the propanoic acid.

    2-(Pyrimidin-2-ylsulfanyl)propanoic acid: Contains a pyrimidine ring instead of a pyridine ring.

    2-(2-Isopropylphenoxy)propanoic acid: Features an isopropylphenoxy group instead of a sulfanyl group.

Uniqueness

3-(Pyridin-2-ylsulfanyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfanyl linkage makes it a versatile compound for various applications, particularly in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Biological Activity

3-(Pyridin-2-ylsulfanyl)propanoic acid (CAS No. 32002-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyridin-2-ylsulfanyl)propanoic acid is characterized by the following structural features:

  • Molecular Formula : C₈H₉NO₂S
  • Molecular Weight : 185.23 g/mol
  • Functional Groups : Contains a pyridine ring, a sulfanyl group, and a carboxylic acid moiety.

The biological activity of 3-(Pyridin-2-ylsulfanyl)propanoic acid is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases .

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cytotoxicity : At higher concentrations (100 µg/mL), 3-(Pyridin-2-ylsulfanyl)propanoic acid showed low toxicity to peripheral blood mononuclear cells (PBMC), with cell viability ranging from 94.71% to 96.72% .
  • Cytokine Modulation : The compound significantly inhibited the production of TNF-α and IFN-γ in stimulated PBMC cultures, suggesting its potential as an anti-inflammatory agent .
CytokineConcentration (µg/mL)% Inhibition
TNF-α10044–60%
IFN-γ10044–79%
IL-650No significant change

Case Studies

  • Anti-inflammatory Potential : A study evaluating derivatives of propanoic acid with similar structures found that compounds containing pyridine substituents effectively reduced TNF-α levels in vitro, indicating a promising anti-inflammatory profile for 3-(Pyridin-2-ylsulfanyl)propanoic acid .
  • Immunomodulatory Effects : Another case study highlighted the ability of this compound to enhance IL-10 production while inhibiting pro-inflammatory cytokines, suggesting its role in modulating both innate and adaptive immune responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Pyridin-2-ylsulfanyl)propanoic acid, a comparison with related compounds is useful:

CompoundMolecular StructureBiological Activity
3-(Pyridin-3-yl)propanoic acidPyridine at position 3Moderate anti-inflammatory activity
3-(Pyridin-2-yldisulfanyl)propanoic acidTwo sulfur atoms attached to pyridineEnhanced antioxidant properties
3-(5-Methylpyridin-3-yl)propanoic acidMethyl group on pyridineIncreased cytotoxicity towards cancer cells

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